3-(2-Phenylphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylphenyl)prop-2-enoic acid typically involves the reaction of 2-phenylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of pyridine as a solvent and heating the mixture to reflux .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Biphenyl carboxylic acids or ketones.
Reduction: Saturated biphenyl propanoic acids.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
3-(2-Phenylphenyl)prop-2-enoic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 3-(2-Phenylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: 3-Phenylprop-2-enoic acid, a simpler analog with a single phenyl ring.
2-Phenylprop-2-enoic Acid: Another analog with a different substitution pattern on the phenyl ring.
Uniqueness
3-(2-Phenylphenyl)prop-2-enoic acid is unique due to its biphenyl structure, which imparts distinct chemical and physical properties compared to its simpler analogs. This structural feature enhances its potential for diverse chemical modifications and applications .
Properties
Molecular Formula |
C15H12O2 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(E)-3-(2-phenylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H12O2/c16-15(17)11-10-13-8-4-5-9-14(13)12-6-2-1-3-7-12/h1-11H,(H,16,17)/b11-10+ |
InChI Key |
SEFDLRRKWPJXIR-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2/C=C/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.